molecular formula C10H9N3O B14790449 3-amino-5-pyridin-4-yl-3H-pyridin-2-one

3-amino-5-pyridin-4-yl-3H-pyridin-2-one

Cat. No.: B14790449
M. Wt: 187.20 g/mol
InChI Key: HFCFQZPWUYBCCF-UHFFFAOYSA-N
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Description

It is primarily used in the treatment of congestive heart failure due to its positive inotropic and vasodilatory effects . The compound increases cardiac contractility and reduces vascular resistance, making it a valuable therapeutic agent in cardiac care.

Preparation Methods

The synthesis of inamrinone involves the formation of a bipyridine structure. The synthetic route typically includes the following steps:

    Formation of the bipyridine core: This involves the coupling of pyridine derivatives under specific reaction conditions.

    Amination: Introduction of an amino group to the bipyridine core.

    Cyclization: Formation of the final inamrinone structure through cyclization reactions.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Inamrinone undergoes several types of chemical reactions:

    Oxidation: Inamrinone can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents like hydrogen or hydrides.

    Substitution: Inamrinone can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inamrinone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of phosphodiesterase inhibitors and their mechanisms.

    Biology: Inamrinone is used to study cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

    Medicine: The primary application of inamrinone is in the treatment of congestive heart failure. It is also used in research on cardiac function and heart disease.

    Industry: Inamrinone is used in the pharmaceutical industry for the development of new cardiac drugs and therapies.

Mechanism of Action

Inamrinone exerts its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that breaks down cAMP and cGMP . By inhibiting PDE3, inamrinone increases the levels of these cyclic nucleotides, leading to enhanced calcium influx into cardiac cells. This results in increased cardiac contractility (positive inotropic effect) and vasodilation. The molecular targets include PDE3 in cardiac and vascular smooth muscle cells, and the pathways involved are the cAMP and cGMP signaling pathways.

Comparison with Similar Compounds

Inamrinone is often compared with other phosphodiesterase inhibitors such as milrinone and enoximone . While all these compounds share a similar mechanism of action, inamrinone is unique in its specific structure and pharmacokinetic properties. For instance:

    Milrinone: Similar to inamrinone but has a shorter half-life and is often preferred for acute heart failure.

    Enoximone: Another PDE3 inhibitor with different pharmacokinetics and clinical applications.

Inamrinone’s uniqueness lies in its balance of inotropic and vasodilatory effects, making it a versatile agent in the management of heart failure.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-amino-5-pyridin-4-yl-3H-pyridin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6,9H,11H2

InChI Key

HFCFQZPWUYBCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(C(=O)N=C2)N

Origin of Product

United States

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